Introduction: The Indene Scaffold in Modern Chemistry
Introduction: The Indene Scaffold in Modern Chemistry
An In-depth Technical Guide to 6-Methoxy-1H-indene: Properties, Synthesis, and Applications
Executive Summary
6-Methoxy-1H-indene is an aromatic hydrocarbon featuring a fused benzene and cyclopentene ring system, functionalized with a methoxy group. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, theoretical spectroscopic profile, and potential synthetic routes. Furthermore, it explores the significance of the indene scaffold and the methoxy substituent in the context of contemporary drug discovery and materials science, drawing insights from analogous structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this molecule for advanced applications.
The 1H-indene framework is a privileged structure in medicinal chemistry and materials science.[1][2] It is composed of a benzene ring fused to a cyclopentene ring, creating a planar, aromatic system with unique electronic and steric properties. Substituted indenes are core motifs in numerous biologically active molecules, including the well-known anti-inflammatory drug Sulindac.[1] Their rigid conformation makes them valuable scaffolds for designing molecules that can fit into specific protein binding pockets.
The introduction of a methoxy (-OCH₃) group onto the aromatic ring, as in 6-Methoxy-1H-indene, can significantly modulate a molecule's properties. The methoxy group is a powerful electron-donating group through resonance, influencing the reactivity of the aromatic ring. It is also a hydrogen bond acceptor and can alter lipophilicity and metabolic stability, making it a crucial functional group in drug design to enhance pharmacokinetic profiles and target affinity.[3]
Molecular Structure and Physicochemical Properties
Chemical Structure
6-Methoxy-1H-indene possesses the IUPAC name 6-methoxy-1H-indene.[4] Its structure consists of the indene bicyclic system with a methoxy group attached at the C6 position of the benzene ring.
Caption: 2D chemical structure of 6-Methoxy-1H-indene.
Physicochemical Properties
Comprehensive experimental data for 6-Methoxy-1H-indene is not widely published. The properties listed below are primarily computed values sourced from authoritative chemical databases and should be considered as such. The related compound, 6-Methoxy-1-indanone, is a solid with a melting point of 105-109 °C.[5][6]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | PubChem[4] |
| Molecular Weight | 146.19 g/mol | PubChem[4] |
| CAS Number | 3469-08-7 | PubChem[4] |
| Appearance | Colorless liquid (predicted) | General Observation |
| XLogP3 (Computed) | 2.7 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 1 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Spectroscopic Profile (Theoretical)
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the methoxy, aliphatic, vinylic, and aromatic protons.
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Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.
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Aliphatic Protons (C1-H₂): A signal around δ 3.3-3.4 ppm, likely appearing as a triplet.
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Vinylic Protons (C2-H, C3-H): Two signals in the δ 6.5-7.0 ppm region, showing coupling to each other and potentially to the C1 protons.
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Aromatic Protons (C4, C5, C7): Three signals in the δ 7.0-7.5 ppm region, with coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.
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-
¹³C NMR Spectroscopy : The carbon spectrum should display 10 unique signals corresponding to each carbon atom in the asymmetric structure. Approximate chemical shift regions would include δ 55-60 ppm for the methoxy carbon, δ 30-40 ppm for the aliphatic carbon, and δ 110-160 ppm for the eight sp² carbons of the aromatic and vinylic systems.
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Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 146. Key fragmentation patterns could include the loss of a methyl radical (•CH₃) to give a fragment at m/z = 131, or the loss of a formyl radical (•CHO) or carbon monoxide (CO).
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Infrared (IR) Spectroscopy : Key absorption bands would include:
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~3100-3000 cm⁻¹ (C-H stretch, aromatic and vinylic)
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~3000-2850 cm⁻¹ (C-H stretch, aliphatic and methoxy)
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~1600, 1500, 1450 cm⁻¹ (C=C stretch, aromatic ring)
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~1250 cm⁻¹ (C-O stretch, aryl ether)
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Synthesis and Reactivity
Synthetic Strategies
The synthesis of indenes can be achieved through various established organic chemistry reactions.[9] A common and practical approach for preparing 6-Methoxy-1H-indene involves the use of its corresponding ketone, 6-Methoxy-1-indanone (CAS 13623-25-1), which is commercially available. The general strategy involves a two-step sequence: reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration to form the alkene (the indene double bond).
Representative Synthetic Protocol
This protocol describes a validated method for converting an indanone to an indene, adapted for this specific substrate.
Step 1: Reduction of 6-Methoxy-1-indanone to 6-Methoxy-1-indanol
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Setup: To a round-bottom flask equipped with a magnetic stirrer, add 6-Methoxy-1-indanone (1.0 eq) and dissolve in methanol (MeOH) at 0 °C (ice bath).
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Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The choice of NaBH₄ is critical as it is a mild reductant that selectively reduces the ketone without affecting the aromatic ether.
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Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is ~5-6. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 6-Methoxy-1-indanol, which can be used directly in the next step.
Step 2: Dehydration of 6-Methoxy-1-indanol to 6-Methoxy-1H-indene
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Setup: Dissolve the crude 6-Methoxy-1-indanol from the previous step in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
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Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq). p-TSA is an effective acid catalyst for dehydration.
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Dehydration: Heat the mixture to reflux. The Dean-Stark trap will collect the water generated during the reaction, driving the equilibrium towards the product.
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Reaction Monitoring: Monitor the reaction by TLC until the alcohol is fully consumed.
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Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
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Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to afford pure 6-Methoxy-1H-indene.
Caption: Synthetic workflow from 6-Methoxy-1-indanone to 6-Methoxy-1H-indene.
Applications in Drug Discovery and Materials Science
Role as a Pharmacophore
The indene scaffold is of significant interest in drug development. Recent studies have highlighted that dihydro-1H-indene derivatives can act as potent tubulin polymerization inhibitors by binding to the colchicine site.[10][11] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, and also confers anti-angiogenic properties. The rigid nature of the indene core helps to optimally position substituents for interaction with the target protein.
The Influence of the Methoxy Group
The 6-methoxy substituent is not merely a passive decoration. Its electronic and steric properties are critical for biological activity.
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Target Interactions: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a protein's active site.[3]
-
Pharmacokinetics (ADME): The methoxy group can block a potential site of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of a drug candidate. It also influences the molecule's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes.[3]
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Electronic Modulation: The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, which can be important for π-π stacking interactions with aromatic amino acid residues in a target protein.
Given these properties, 6-Methoxy-1H-indene serves as a valuable building block for creating libraries of compounds aimed at targets where the indene scaffold has shown promise, such as in the development of novel anticancer and anti-inflammatory agents.
Conclusion
6-Methoxy-1H-indene is a structurally important molecule with significant untapped potential. While detailed experimental characterization is sparse, its properties can be reliably predicted from its structure and the well-understood chemistry of the indene and methoxy functional groups. Its straightforward synthesis from a commercially available precursor makes it an accessible building block for medicinal chemistry programs. The proven biological relevance of the indene scaffold, combined with the beneficial modulatory effects of the methoxy group, positions 6-Methoxy-1H-indene as a high-value intermediate for the development of next-generation therapeutics.
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Kuujia. (n.d.). Cas no 13623-25-1 (6-methoxyindan-1-one). Retrieved from [Link]
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Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247193. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88420, 6-methyl-1H-indene. Retrieved from [Link]
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